molecular formula C10H17N7OS B14434007 Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- CAS No. 77893-24-4

Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso-

Cat. No.: B14434007
CAS No.: 77893-24-4
M. Wt: 283.36 g/mol
InChI Key: LALZBPWQJUMDSC-UHFFFAOYSA-N
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Description

Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- is a complex organic compound with the molecular formula C10H16N8O2S . This compound is known for its unique structure, which includes a guanidine core, a cyano group, and a nitroso group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- involves multiple steps. The starting materials typically include guanidine derivatives and other organic compounds that provide the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

77893-24-4

Molecular Formula

C10H17N7OS

Molecular Weight

283.36 g/mol

IUPAC Name

3-cyano-1-methyl-2-[2-[(5-methyl-2,3-dihydro-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine

InChI

InChI=1S/C10H17N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h14-15H,3-5,7H2,1-2H3,(H,12,13)

InChI Key

LALZBPWQJUMDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NCN1)CSCCN=C(NC#N)N(C)N=O

Origin of Product

United States

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